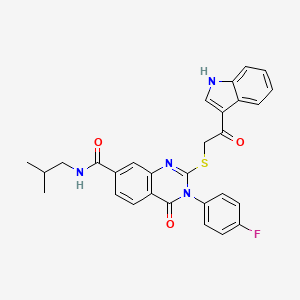
2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . This compound also contains an indole group, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring . Indole is a significant structure in many natural products and drugs .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups in its structure. The indole and quinazoline moieties, as well as the thioether, amide, and ketone groups, could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ketone could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Applications
Research has demonstrated the synthesis of compounds related to quinazoline derivatives, showcasing their potential in antimicrobial and antibacterial activities. For instance, studies on fluoroquinolone-based 4-thiazolidinones have been conducted, revealing their synthesis and efficacy in combating fungal and bacterial infections (N. Patel & S. D. Patel, 2010). Additionally, novel antibacterial quinolones containing heterocyclic substituents have been synthesized, indicating significant in vitro antibacterial activity against both Gram-positive and Gram-negative organisms (C. S. Cooper et al., 1990).
Antifungal Activities
The development of hybrid compounds integrating quinazolinone and 4-thiazolidinone motifs has been explored for their potential as antimicrobial agents, including their effectiveness against various fungi and bacteria (N. Desai, A. Dodiya, & P. N. Shihora, 2011).
Photovoltaic Applications
Another intriguing application is in the improvement of photoelectric conversion efficiency for dye-sensitized solar cells through co-sensitization with near-infrared absorbing cyanine dyes (Wenjun Wu et al., 2009). This research highlights the compound's utility beyond biomedical applications, showcasing its versatility in energy-related fields.
Synthesis and Structural Insights
The compound's synthesis and structural characterization have been pivotal in understanding its potential applications. Detailed synthesis procedures and analyses provide insights into the molecular framework of these compounds, enabling further exploration of their applications across various scientific domains (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound would likely involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by indole and quinazoline derivatives, this compound could be of interest in the development of new therapeutic agents .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O3S/c1-17(2)14-32-27(36)18-7-12-22-25(13-18)33-29(34(28(22)37)20-10-8-19(30)9-11-20)38-16-26(35)23-15-31-24-6-4-3-5-21(23)24/h3-13,15,17,31H,14,16H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPMELNQNUNVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B2602657.png)
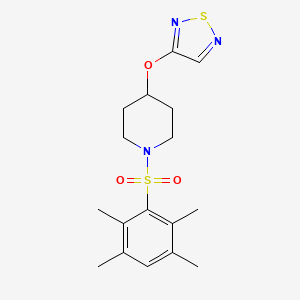

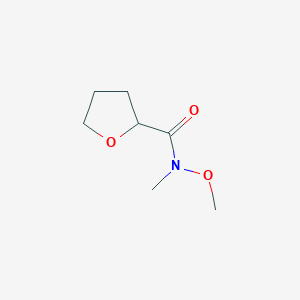
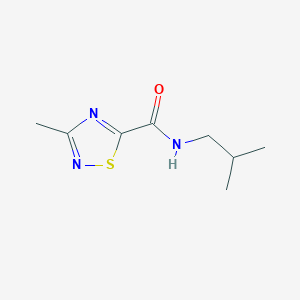
![3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2602664.png)
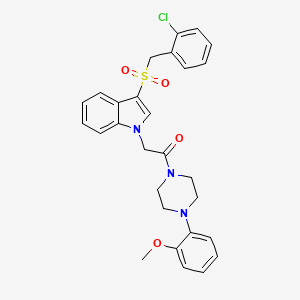
![(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2602667.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2602668.png)

![2-(4-isopropylphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2602674.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602679.png)
![2-(2-Fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2602680.png)